Ethyl-(Z)-2,3-dibromopropenoate

Stereoselective synthesis Alkyne bromination Vinyl dibromide preparation

Ethyl-(Z)-2,3-dibromopropenoate (CAS 26631-66-3) is a stereoisomerically pure (Z)-configured vinyl dibromide ester that serves as a versatile three-carbon building block in palladium-mediated cross-coupling chemistry. The compound is obtained exclusively as the Z-isomer via bromine addition to ethyl propiolate, affording a single stereoisomer in 91–93% isolated yield on multigram scale.

Molecular Formula C5H6Br2O2
Molecular Weight 257.91 g/mol
Cat. No. B12085247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(Z)-2,3-dibromopropenoate
Molecular FormulaC5H6Br2O2
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CBr)Br
InChIInChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3-
InChIKeyRCZNRJVVXOOAHG-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-(Z)-2,3-dibromopropenoate – Stereodefined Vinyl Dibromide Building Block for Pd-Catalyzed Cross-Coupling


Ethyl-(Z)-2,3-dibromopropenoate (CAS 26631-66-3) is a stereoisomerically pure (Z)-configured vinyl dibromide ester that serves as a versatile three-carbon building block in palladium-mediated cross-coupling chemistry [1]. The compound is obtained exclusively as the Z-isomer via bromine addition to ethyl propiolate, affording a single stereoisomer in 91–93% isolated yield on multigram scale [2]. Its defining structural feature—two vicinal bromine atoms across an α,β-unsaturated ester—enables sequential, regioselective C–C bond formation at the β- and α-positions with retention of olefin geometry, a capability not shared by its (E)-isomer, saturated analog, or mono-bromo counterparts [3].

Why Ethyl-(Z)-2,3-dibromopropenoate Cannot Be Replaced by Its (E)-Isomer or Saturated Analog


Replacing Ethyl-(Z)-2,3-dibromopropenoate with its geometric isomer ethyl (E)-2,3-dibromopropenoate (CAS 26631-69-6) or the saturated analog ethyl 2,3-dibromopropionate (CAS 3674-13-3) fundamentally alters—or abolishes—the stereochemical outcome of downstream coupling reactions. The (Z)-configured double bond is geometrically poised for β-selective Sonogashira coupling with terminal alkynes, producing (Z)-enyne products with complete retention of configuration [1]. The (E)-isomer yields the opposite olefin geometry, while the saturated propionate ester lacks the sp²-hybridized carbon framework required for vinyl halide cross-coupling entirely, redirecting reactivity toward nucleophilic substitution pathways that generate structurally unrelated heterocyclic scaffolds [2]. In stereocontrolled syntheses of enediynes, lignans, and trisubstituted α,β-unsaturated esters, the Z-geometry is not an interchangeable variable but an essential determinant of biological target complementarity and synthetic route convergence .

Ethyl-(Z)-2,3-dibromopropenoate – Quantified Differentiation Evidence vs. Closest Analogs


Stereospecific Synthesis: Exclusive (Z)-Isomer in 91–93% Yield vs. (E)-Isomer Multi-Step Access

Bromination of ethyl propiolate in CCl₄ at 70 °C yields exclusively the (Z)-2,3-dibromopropenoate isomer with 91–93% isolated yield and no detectable (E)-isomer by TLC or GC analysis [1]. In contrast, the (E)-isomer (CAS 26631-69-6) cannot be obtained via direct alkyne bromination; its preparation requires dehydrobromination of ethyl 2,3-dibromopropionate or stereochemical isomerization protocols that typically produce lower overall yields and require chromatographic separation from the (Z)-isomer . The (Z)-isomer's exclusive formation results from anti-addition of bromine across the triple bond, a stereochemical outcome that is both predictable and reproducible on multigram scale [1].

Stereoselective synthesis Alkyne bromination Vinyl dibromide preparation

β-Regioselective Sonogashira Coupling: Selective β-Bromide Replacement vs. Inert Saturated Analog

Under Pd(0)/Cu(I) catalysis (Pd(PPh₃)₄, CuI, i-Pr₂NEt, DMF, 0 °C), ethyl (Z)-2,3-dibromopropenoate undergoes selective mono-substitution exclusively at the β-position (C-3) with trimethylsilylacetylene, yielding (Z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester with >87% purity by GC (major impurity 6–11% bis-coupled product) and complete retention of Z-configuration [1]. The α-bromide remains intact for further functionalization. In contrast, the saturated analog ethyl 2,3-dibromopropionate (CAS 3674-13-3) is completely unreactive under these conditions because it lacks the vinyl halide sp² architecture required for Pd(0) oxidative addition; its reactivity is confined to Sₙ2 nucleophilic displacement with amine nucleophiles [2]. The (E)-isomer also undergoes β-coupling but produces (E)-enyne products with opposite geometry, which may be synthetically useful or detrimental depending on the target .

Regioselective cross-coupling Sonogashira reaction Vinyl halide differentiation

Enediyne Precursor Capability: (Z)-Isomer as Gatekeeper to (Z)-Enediyne Scaffolds

Ethyl (Z)-2,3-dibromopropenoate is the only isomer that can serve as a direct precursor to (Z)-enediynes—compounds structurally related to the enediyne class of antitumor antibiotics (e.g., calicheamicin, esperamicin). After initial β-coupling with a terminal alkyne, the residual α-bromide can undergo a second, modified Sonogashira coupling with a different acetylene to produce unsymmetrical (Z)-enediynes [1]. The (E)-isomer would yield (E)-enediynes, which are geometrically incapable of undergoing the Bergman cycloaromatization that defines the biological mechanism of action of this compound class [2]. The saturated propionate ester and mono-bromo acrylate cannot participate in this sequence at all, as they lack either the second vinyl halide or the requisite unsaturation [3]. No other commercially available C₃ building block combines two differentially reactive vinyl bromides with a pre-installed ester handle in a single stereoisomerically pure entity.

Enediyne synthesis Antitumor antibiotic mimics Sequential cross-coupling

Application Domain Divergence: Stereodefined Enyne Synthesis vs. Saturated Heterocycle Construction

Ethyl (Z)-2,3-dibromopropenoate and ethyl 2,3-dibromopropionate (CAS 3674-13-3) address non-overlapping synthetic domains despite their nominal structural similarity. The (Z)-propenoate participates exclusively in sp²-sp and sp²-sp² Pd-catalyzed cross-coupling manifolds to construct stereodefined enynes, enediynes, and trisubstituted α,β-unsaturated esters that are inaccessible by classical olefination methods . The saturated propionate is employed in nucleophilic substitution reactions with amines (e.g., N,N'-dibenzylethylenediamine, 2-aminophenol) to form piperazine and benzoxazine heterocycles that serve as pharmaceutical intermediates [1]. The mono-bromo derivative ethyl 2-bromoacrylate (CAS 5459-35-8) can undergo single coupling events but cannot support the sequential two-directional functionalization that defines the (Z)-dibromopropenoate's utility [2]. Physical property distinctions—density 1.79 g/cm³ (Z-propenoate) vs. 1.788 g/cm³ (saturated) vs. 1.837 g/mL (E-isomer); boiling point 211–214 °C (Z-propenoate) vs. 211–214 °C (saturated) vs. 95 °C/2 mmHg (E-isomer)—provide additional QC discrimination points [3].

Application domain specificity Synthetic utility differentiation Procurement decision support

Physical Property Differentiation: Density and Boiling Point Discrimination Between (Z)- and (E)-Isomers

The (Z)- and (E)-isomers of ethyl 2,3-dibromopropenoate exhibit markedly different physical properties that serve as both identity confirmation and purity assessment tools. The (Z)-isomer displays a density of approximately 1.79 g/cm³ at 20 °C with a boiling point of 211–214 °C at atmospheric pressure (992 hPa) [1]. The (E)-isomer (CAS 26631-69-6) has a substantially higher density of 1.837 g/mL at 25 °C and a significantly lower boiling point of 95 °C at 2 mmHg, corresponding to an estimated >240 °C at atmospheric pressure [2]. The saturated analog ethyl 2,3-dibromopropionate exhibits density 1.788 g/mL at 25 °C and boiling point 211–214 °C at 746 mmHg . The (Z)-isomer and saturated analog share similar boiling point ranges but differ in density (1.79 vs. 1.788), while the (E)-isomer is distinguishable by a >0.04 g/mL density increase. These differences enable rapid isomer verification by refractometry or densitometry upon receipt.

Isomer identification Quality control Physical characterization

Ethyl-(Z)-2,3-dibromopropenoate – High-Confidence Application Scenarios Derived from Evidence


Stereocontrolled Synthesis of (Z)-Enynes and (Z)-Enediynes for Medicinal Chemistry

When a synthetic route requires a (Z)-configured enyne or unsymmetrical (Z)-enediyne core—such as in the construction of enediyne antitumor antibiotic mimics—ethyl (Z)-2,3-dibromopropenoate is uniquely qualified as the starting material. The selective β-coupling with terminal alkynes preserves Z-geometry and leaves the α-bromide available for a second, differential acetylene coupling . No other C₃ building block offers this sequential two-directional functionalization with stereochemical fidelity. The Organic Syntheses procedure provides a validated protocol for both the dibromide preparation and subsequent enyne formation on multigram scale [1].

Regioselective Synthesis of 3-Aryl/Alkynyl-2-bromopropenoates as Trisubstituted Alkene Precursors

For programs requiring stereoisomerically pure trisubstituted α,β-unsaturated esters that are inaccessible by Wittig or Horner-Wadsworth-Emmons olefination, ethyl (Z)-2,3-dibromopropenoate provides a Pd-mediated entry point. Regioselective β-coupling with arylzinc or alkynylzinc reagents yields (Z)-2-bromo-3-substituted propenoates, which can undergo a second coupling or be hydrolyzed and cyclized to coumarins and isoaurones [1]. This two-step sequence circumvents the E/Z mixture problem inherent to classical carbonyl olefination methods and is documented to proceed stereospecifically and in satisfactory to excellent yields .

Total Synthesis of Dibenzylbutyrolactone Lignans (Savinin, Gadain)

Ethyl (Z)-2,3-dibromopropenoate has been employed as the pivotal C₃ synthon in the stereocontrolled total synthesis of the racemic lignan natural products savinin and gadain . The synthesis exploits the ability of (Z)-2,3-dibromopropenoates to undergo regioselective and stereospecific Pd-catalyzed cross-coupling with (3,4-methylenedioxy)phenylzinc chloride, establishing the aryl substitution pattern with complete Z-configuration. This application demonstrates the compound's utility in natural product synthesis where alkene geometry directly impacts biological activity. Substitution with the (E)-isomer would invert the olefin geometry and produce the incorrect diastereomeric series .

Heterocycle Construction via Tandem Coupling-Cyclization (Coumarins and Furans)

The β-aryl-substituted (Z)-2-bromopropenoates derived from ethyl (Z)-2,3-dibromopropenoate serve as direct precursors to oxygen heterocycles. Acidic hydrolysis of (Z)-4e (ethyl (Z)-2-bromo-3-phenylpropenoate) followed by Pd-catalyzed intramolecular carbonylation affords 3-ethoxycarbonylcoumarin in high yield . Similarly, 3-bromocoumarin is accessible from the corresponding (E)-4e intermediate. This tandem coupling-cyclization strategy leverages both the vinyl bromide for cross-coupling and the ester for lactonization, a dual functionality not available from saturated dibromo esters or mono-bromo acrylates .

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